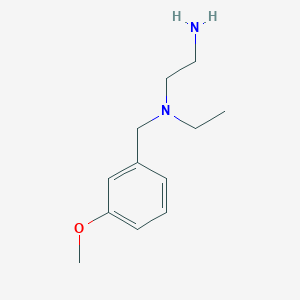

N*1*-Ethyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

Description

N¹-Ethyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine (CAS: 61694-79-9) is a substituted ethane-1,2-diamine derivative featuring an ethyl group and a 3-methoxybenzyl group attached to the primary nitrogen atom. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol .

Properties

IUPAC Name |

N'-ethyl-N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-14(8-7-13)10-11-5-4-6-12(9-11)15-2/h4-6,9H,3,7-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBIWNGNXVHZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511752 | |

| Record name | N~1~-Ethyl-N~1~-[(3-methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-79-9 | |

| Record name | N~1~-Ethyl-N~1~-[(3-methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine has the molecular formula and a molecular weight of 180.25 g/mol. The structure features an ethyl group and a 3-methoxybenzyl moiety attached to a central ethane-1,2-diamine backbone. The methoxy group enhances the compound's lipophilicity and membrane permeability, which are essential factors for biological activity.

Synthesis

The synthesis of N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine typically involves the nucleophilic substitution of 3-methoxybenzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. This method allows for efficient production of the compound in laboratory settings.

Antimicrobial Properties

Preliminary studies suggest that N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. For instance, related ethylenediamine derivatives have demonstrated low LC50 values against these bacteria, indicating potent antimicrobial effects .

Cytotoxic Effects

Research indicates that N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine may possess cytotoxic properties. Compounds with similar structural features have been tested for their ability to induce apoptosis in cancer cells. For example, derivatives of ethylenediamine have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

The mechanism by which N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine:

- Antimicrobial Study : A study on structurally similar compounds found that certain derivatives exhibited significant antimicrobial activity against S. aureus, with LC50 values indicating strong efficacy .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various diamine derivatives on cancer cell lines. Results indicated that modifications to the ethylene diamine backbone could enhance cytotoxicity, warranting further exploration of N1-Ethyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine in this context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

Positional Isomerism of Methoxy Group

- N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 933737-03-2): Differs in the methoxy group position (4- vs. 3-methoxy) and substitution (methyl instead of ethyl). Molecular weight: 194.27 g/mol . The para-methoxy group may enhance electron-donating effects compared to the meta position, influencing reactivity in metal coordination .

- N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 876717-71-4): Shares the 3-methoxybenzyl group but substitutes ethyl with methyl. Molecular weight: 194.28 g/mol.

Halogen-Substituted Analogs

- N¹-(3-Fluoro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine (CAS: 1249195-71-8): Incorporates a fluorine atom and cyclopropyl group. Molecular weight: 208.28 g/mol . Fluorine’s electronegativity may alter solubility and binding affinity in coordination chemistry .

- N¹-Ethyl-N¹-(2-iodo-benzyl)-ethane-1,2-diamine (CAS: 1443336-75-1): Features an iodo substituent, increasing molecular weight to 335.23 g/mol . The bulky iodine atom could hinder rotation, affecting conformational flexibility .

Alkyl Group Variations on the Nitrogen Atom

- N¹-Methyl vs. N¹-Ethyl Substitution: Methyl derivatives (e.g., CAS: 876717-71-4) exhibit lower molecular weights (~194 g/mol) and reduced steric bulk compared to ethyl analogs (~208 g/mol). This difference may impact their efficacy as ligands in metal complexes, where bulkier groups could destabilize coordination .

Coordination Chemistry

- Metal Complex Formation :

Ethane-1,2-diamine derivatives act as bidentate ligands. For instance:

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N¹-Ethyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via reductive alkylation or condensation reactions. For example, a platinum-catalyzed hydrogenation of benzylated amines under controlled temperature (e.g., 60–80°C) has been reported to yield similar diamines . To optimize yield:

- Vary catalyst loading (e.g., 1–5% Pt/C) and hydrogen pressure (1–3 atm).

- Monitor reaction progress using TLC or HPLC to identify incomplete reduction intermediates.

- Purify via column chromatography using a gradient of ethyl acetate/hexane (30–70%) to isolate the diamine .

Q. How can spectroscopic techniques distinguish N¹-Ethyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine from structurally similar compounds?

- Methodological Answer :

- ¹H/¹³C NMR : The 3-methoxybenzyl group shows characteristic aromatic protons at δ 6.7–7.1 ppm (doublets for para-substitution) and a methoxy singlet at δ 3.8 ppm. Ethyl groups appear as triplets (δ 1.2–1.5 ppm) and quartets (δ 2.5–3.0 ppm) .

- FT-IR : Look for N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1250–1270 cm⁻¹) from the methoxy group .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 267.2 (calculated for C₁₂H₂₂N₂O) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 1B) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (acute toxicity Category 4) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the reactivity of this diamine in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethyl group’s electron-donating effect may lower the HOMO energy, reducing oxidative stability .

- COMSOL Simulations : Model reaction kinetics in a flow reactor by inputting parameters like diffusion coefficients (e.g., ~1.2 × 10⁻⁵ cm²/s for similar amines) and activation energy (estimated via Arrhenius plots) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. non-polar solvents (e.g., toluene) using UV-Vis spectroscopy (λmax ~255 nm) .

- Temperature Dependence : Measure solubility at 25°C and 40°C to assess entropy-driven dissolution. For example, solubility in ethanol increases from 12 mg/mL to 28 mg/mL with heating .

- Crystallography : Compare crystal packing (e.g., X-ray data from similar diamines ) to identify polymorphic forms affecting solubility.

Q. How can factorial design optimize multi-step reactions involving this diamine?

- Methodological Answer :

- Variables : Select factors like reaction time (30–90 min), temperature (50–80°C), and molar ratio (1:1–1:2 diamine:reagent).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, a 2³ factorial design with center points can identify nonlinear effects on yield .

- Validation : Confirm optimal conditions via triplicate runs (e.g., 75°C, 60 min, 1:1.5 ratio) to achieve >85% yield .

Key Research Challenges

- Stereochemical Complexity : The compound’s flexible backbone may lead to conformational isomers, complicating NMR analysis. Use variable-temperature NMR to assess rotational barriers .

- Scale-Up Risks : Exothermic reactions during hydrogenation require careful temperature control. Implement adiabatic calorimetry to evaluate thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.